molecular formula C8H15Cl2N3 B2556750 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride CAS No. 2470436-51-0

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride

Cat. No.: B2556750
CAS No.: 2470436-51-0
M. Wt: 224.13
InChI Key: KLEFVWKGWNCGOL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a fused imidazo-pyridine ring system, which is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and an amine source under acidic conditions to form the imidazo-pyridine core. The resulting intermediate is then further reacted with methanamine to yield the final product. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of the imidazo-pyridine ring.

    Reduction: Reduced imidazo-pyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: Similar structure but different substitution pattern.

    5,6,7,8-Tetrahydroimidazo[4,5-c]pyridine: Another structural isomer with distinct chemical properties.

    Imidazo[1,2-a]pyrimidine: Contains an additional nitrogen atom in the ring system.

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-5-7-8-3-1-2-4-11(8)6-10-7;;/h6H,1-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEFVWKGWNCGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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